molecular formula C17H16ClN B602234 Unii-95zdy52P5P CAS No. 1425793-87-8

Unii-95zdy52P5P

Cat. No. B602234
M. Wt: 269.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The Unique Ingredient Identifier (UNII) assigned to the compound is 95ZDY52P5P . The compound is also known as 3-CHLORO-5-(PROP-2-EN-1-YL)-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE . It is a remarkable chemical compound with immense potential in scientific research.

Scientific Research Applications

1. Scientific Misconduct in Research Research has shown that a small percentage of scientists admit to fabricating, falsifying, or modifying data or results at least once, indicating a serious form of misconduct. Surveys also reveal that a higher percentage of scientists admit to other questionable research practices. Interestingly, self-report surveys, surveys using specific terminologies like “falsification” or “fabrication”, and mailed surveys yielded lower percentages of misconduct. It’s noteworthy that misconduct was reported more frequently by medical/pharmacological researchers than others, although these findings are likely conservative estimates of the true prevalence of scientific misconduct (Fanelli, 2009).

2. Impact of Undergraduate Research Experiences Undergraduate research experiences are highly valued by students but their specific benefits are not well-documented. Most studies rely on self-report surveys or interviews, which are not the most reliable methods for documenting impacts. Few studies directly measure gains in research capabilities or conceptual understanding. However, it’s evident that mentoring is a crucial component of successful undergraduate research experiences, although it’s also an area that requires improvement (Linn et al., 2015).

3. Revolution in Undergraduate Science Education There’s substantial evidence that scientific teaching, which encourages undergraduates to actively engage in their learning, leads to better understanding, retention, and transfer of knowledge compared to traditional teaching methods. However, the widespread acceptance and adoption of new pedagogies and curricular materials by university faculty is still a future prospect. The integration of undergraduate student research in the science curriculum plays a pivotal role in this transformative process (Dehaan, 2005).

4. University–Industry Interaction The interaction between universities and industries, while having grown significantly, is perceived as challenging due to the difficulty in establishing collaboration. Research suggests that the primary channel for establishing such interactions is through personal connections. The use of research information management systems (RIMS) is seen as crucial for exploring research topics and individual researchers, with metadata, taxonomies, and visualizations playing a supportive role (Lykke & Perchutkaite, 2020).

5. Public Participation in Scientific Research Public participation in scientific research varies in context and significance, especially in conservation and natural resource management. The outcomes of research projects are significantly influenced by the degree and quality of public participation. A framework is suggested for designing public participation in scientific research efforts, aiming to enhance outcomes for scientific research, individual participants, and social-ecological systems (Shirk et al., 2012).

properties

IUPAC Name

2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULRPNFIPCUIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clomipramine HCl EP Impurity G

CAS RN

1425793-87-8
Record name 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo(b,f)azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425793878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-5-(PROP-2-EN-1-YL)-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95ZDY52P5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.